![molecular formula C15H9Cl2F3N2 B2617942 1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 313255-91-3](/img/structure/B2617942.png)
1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-(trifluoromethyl)benzimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole demonstrate effectiveness against various bacterial and fungal strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing promising Minimum Inhibitory Concentrations (MICs) .
2. Anticancer Properties
Benzimidazole derivatives are also noted for their anticancer activities. The structural similarity of this compound to known anticancer agents suggests it may inhibit cancer cell proliferation. In vitro studies have evaluated its effects on cancer cell lines, showing potential cytotoxicity comparable to established chemotherapeutics .
3. Anti-inflammatory Effects
Compounds within the benzimidazole class have been reported to possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disorders .
4. Antiviral Activity
Recent studies have explored the antiviral potential of benzimidazole derivatives, including those structurally related to this compound. These compounds have shown promise against various viral infections, indicating a broader application in infectious disease treatment .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its specific structural components:
- Dichlorobenzyl Group : Enhances lipophilicity and may improve membrane permeability.
- Trifluoromethyl Group : Imparts electronic properties that can enhance binding affinity to biological targets.
Case Studies
作用機序
The mechanism of action of 1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazole: Lacks the trifluoromethyl group.
2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the 2,4-dichlorobenzyl group.
Uniqueness
1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2,4-dichlorobenzyl and trifluoromethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
1-(2,4-Dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole (DCBTI) is a synthetic organic compound belonging to the benzimidazole class. Its unique structural features, including a dichlorobenzyl group and a trifluoromethyl group, suggest potential for diverse biological activities. This article explores the biological activity of DCBTI, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Antimicrobial Activity
Research indicates that DCBTI exhibits notable antimicrobial properties. Studies have shown that compounds related to DCBTI demonstrate significant activity against various pathogens, including bacteria and fungi. For instance:
- Bacterial Activity : DCBTI has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, showing promising Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.6 µg/mL .
- Fungal Activity : The compound also displays antifungal properties, particularly against strains like Candida albicans.
Anticancer Potential
Benzimidazole derivatives are recognized for their anticancer properties. Preliminary studies suggest that DCBTI may inhibit the proliferation of specific cancer cell lines:
- Mechanism of Action : The mechanism by which DCBTI exerts its anticancer effects is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis .
- Case Studies : In vitro studies have demonstrated that DCBTI significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells.
Comparative Analysis with Related Compounds
To better understand the biological activity of DCBTI, a comparison with structurally similar compounds is useful. The following table summarizes the activities of some related benzimidazole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole | Contains a dichlorobenzyl group | Antimicrobial activity |
5,6-Dichloro-2-(trifluoromethyl)-1H-benzo[d]imidazole | Similar trifluoromethyl substitution | Potential anticancer properties |
2-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazole | Different dichlorobenzyl positioning | Varies in pharmacological effects |
The unique arrangement of substituents in DCBTI enhances its reactivity and selectivity towards biological targets compared to these similar compounds .
Synthesis and Mechanism Studies
The synthesis of DCBTI typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the benzimidazole core.
- Substitution reactions to introduce the dichlorobenzyl and trifluoromethyl groups.
Understanding the synthesis pathway is crucial for optimizing yields and enhancing biological activity .
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N2/c16-10-6-5-9(11(17)7-10)8-22-13-4-2-1-3-12(13)21-14(22)15(18,19)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWGYFPPUYOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。